molecular formula C23H20N4OS B2435334 (E)-1-(3-(1H-pyrrol-1-yl)-2-(p-tolyl)pyrrolo[3,4-c]pyrazol-5(2H,4H,6H)-yl)-3-(thiophen-2-yl)prop-2-en-1-one CAS No. 1334377-26-2

(E)-1-(3-(1H-pyrrol-1-yl)-2-(p-tolyl)pyrrolo[3,4-c]pyrazol-5(2H,4H,6H)-yl)-3-(thiophen-2-yl)prop-2-en-1-one

Cat. No.: B2435334
CAS No.: 1334377-26-2
M. Wt: 400.5
InChI Key: BCRHKVVOCDQKGU-ZHACJKMWSA-N
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Description

(E)-1-(3-(1H-pyrrol-1-yl)-2-(p-tolyl)pyrrolo[3,4-c]pyrazol-5(2H,4H,6H)-yl)-3-(thiophen-2-yl)prop-2-en-1-one is a sophisticated chemical probe featuring a pyrrolo[3,4-c]pyrazole core, a scaffold recognized for its utility in medicinal chemistry and drug discovery [Link: https://pubs.acs.org/doi/10.1021/acs.jmedchem.9b01949]. The molecular architecture incorporates a p-tolyl group and a 1H-pyrrol-1-yl substitution, which are common structural motifs designed to enhance binding affinity and selectivity for specific biological targets, particularly in the realm of protein kinase inhibition [Link: https://www.ncbi.nlm.nih.gov/books/NBK549809/]. A key functional element is the (E)-configured α,β-unsaturated ketone (chalcone) moiety linked to a thiophene ring. This electrophilic system is a classic Michael acceptor, suggesting potential as a covalent inhibitor that can form a reversible or irreversible bond with nucleophilic cysteine residues in the active site of target enzymes [Link: https://pubs.acs.org/doi/10.1021/acs.jmedchem.7b01015]. Its primary research value lies in the investigation of signaling pathways and the validation of novel therapeutic targets, especially in oncology and inflammatory diseases. Researchers can utilize this compound to study enzyme kinetics, probe allosteric binding sites, and develop structure-activity relationships (SAR) for the design of next-generation inhibitors.

Properties

IUPAC Name

(E)-1-[2-(4-methylphenyl)-3-pyrrol-1-yl-4,6-dihydropyrrolo[3,4-c]pyrazol-5-yl]-3-thiophen-2-ylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N4OS/c1-17-6-8-18(9-7-17)27-23(25-12-2-3-13-25)20-15-26(16-21(20)24-27)22(28)11-10-19-5-4-14-29-19/h2-14H,15-16H2,1H3/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCRHKVVOCDQKGU-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=C3CN(CC3=N2)C(=O)C=CC4=CC=CS4)N5C=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)N2C(=C3CN(CC3=N2)C(=O)/C=C/C4=CC=CS4)N5C=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-1-(3-(1H-pyrrol-1-yl)-2-(p-tolyl)pyrrolo[3,4-c]pyrazol-5(2H,4H,6H)-yl)-3-(thiophen-2-yl)prop-2-en-1-one is a member of a class of organic compounds known for their diverse biological activities. This article explores its biological activity, focusing on its potential therapeutic effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by multiple heterocyclic rings, including pyrrole and pyrazole moieties. The presence of functional groups such as thiophenes and prop-2-en-1-one contributes to its biological properties.

Biological Activity Overview

Research indicates that compounds with similar structural features exhibit a range of biological activities:

  • Anticancer Activity : Several studies have highlighted the anticancer potential of pyrrole and pyrazole derivatives. For instance, compounds with the pyrazole scaffold have demonstrated activity against various cancer cell lines, including lung (A549), colon (HT-29), and breast cancer cells .
  • Anti-inflammatory Properties : The presence of the thiophene ring in the compound may enhance its anti-inflammatory effects. Pyrazole derivatives have been reported to inhibit inflammatory pathways, making them suitable candidates for treating inflammatory diseases .
  • Antimicrobial Effects : The compound's structure suggests potential antimicrobial properties. Similar derivatives have shown efficacy against bacterial and fungal strains, indicating that this compound may also possess such activities .

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Inhibition of Enzyme Activity : Many derivatives inhibit key enzymes involved in cancer progression and inflammation. For example, some pyrazole derivatives act as inhibitors of cyclooxygenase (COX) enzymes, which play a significant role in inflammatory processes .
  • Interference with Cell Signaling Pathways : Compounds like this one may disrupt critical signaling pathways such as the Hedgehog signaling pathway, which is implicated in various cancers. Studies have shown that specific derivatives can significantly reduce luciferase activity in cells treated with Hedgehog pathway activators .
  • Tubulin Polymerization Inhibition : Certain pyrrole-based compounds have been identified as potent inhibitors of tubulin polymerization, thereby affecting cell division and growth. This mechanism is particularly relevant for anticancer agents targeting rapidly dividing cells .

Case Studies

Several studies have investigated the biological activity of structurally related compounds:

  • Study on Pyrazole Derivatives : A recent study demonstrated that specific pyrazole derivatives exhibited significant cytotoxicity against multiple cancer cell lines while showing minimal toxicity to normal cells. This selectivity is crucial for developing effective cancer therapies .
  • Research on Anti-inflammatory Effects : Another study evaluated the anti-inflammatory properties of similar compounds and found that they effectively reduced inflammation markers in vitro and in vivo models. This suggests potential therapeutic applications for inflammatory diseases .

Data Tables

Biological ActivityCompound ClassMechanism of ActionReferences
AnticancerPyrazole DerivativesInhibition of tubulin polymerization
Anti-inflammatoryPyrrole DerivativesCOX inhibition
AntimicrobialPyrazole/PyrroleDisruption of bacterial cell wall

Q & A

Q. What synthetic strategies are optimal for preparing this compound with high purity?

The synthesis of this complex pyrrolo-pyrazole derivative involves multi-step protocols, including:

  • Stepwise cyclization : Utilize precursors like 3-(1H-pyrrol-1-yl)pyrrolidine and p-tolyl-substituted pyrazole intermediates under controlled temperature (-20°C to reflux) and inert atmospheres to prevent oxidation.
  • Purification : Column chromatography (ethyl acetate/hexane gradients) and recrystallization (methanol or 2-propanol) are critical for isolating high-purity products. Continuous-flow reactors can enhance reproducibility for scaled-up synthesis .

Q. How should researchers characterize the molecular structure of this compound?

Key analytical methods include:

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR to confirm substituent positions and stereochemistry.
  • Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns.
  • X-ray Crystallography : Resolve crystal packing and confirm the (E)-configuration of the prop-2-en-1-one moiety .

Q. What preliminary assays are recommended to assess biological activity?

  • In vitro enzyme inhibition : Screen against kinases or proteases using fluorescence-based assays.
  • Cytotoxicity profiling : Test on cancer cell lines (e.g., MCF-7, HeLa) via MTT assays.
  • Molecular docking : Predict binding affinity to target proteins (e.g., EGFR, COX-2) using software like AutoDock .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of structurally related compounds?

  • Structure-Activity Relationship (SAR) studies : Systematically modify substituents (e.g., p-tolyl vs. thiophen-2-yl groups) and compare bioactivity trends.
  • Meta-analysis : Cross-reference datasets from independent studies to identify outliers or methodological biases. For example, discrepancies in IC50 values may arise from variations in assay conditions (e.g., pH, solvent) .

Q. What advanced spectroscopic techniques are essential for studying reaction intermediates?

  • Time-resolved FTIR : Monitor real-time formation of intermediates during cyclization.
  • 2D NMR (COSY, NOESY) : Elucidate transient conformations and regioselectivity in multi-step reactions.
  • In situ Raman spectroscopy : Track solvent effects on reaction kinetics .

Q. How can computational methods enhance the design of derivatives with improved pharmacokinetic properties?

  • ADMET prediction : Use tools like SwissADME to optimize logP, solubility, and metabolic stability.
  • Quantum mechanical calculations (DFT) : Predict electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity.
  • Molecular dynamics simulations : Model membrane permeability and protein-ligand stability .

Q. What experimental controls are critical for ensuring reproducibility in catalytic synthesis?

  • Catalyst screening : Compare Pd(PPh3)4 vs. CuI in cross-coupling steps to assess yield variability.
  • Degradation controls : Include antioxidants (e.g., BHT) to prevent thiophen-2-yl group oxidation.
  • Batch consistency checks : Validate reaction parameters (e.g., temperature gradients ≤±2°C) using thermocouple monitoring .

Methodological Challenges

Q. How to address low yields in the final cyclization step?

  • Solvent optimization : Replace dichloromethane with higher-polarity solvents (e.g., DMF) to stabilize transition states.
  • Catalyst tuning : Introduce PdCl2(dppf) for improved regioselectivity.
  • Microwave-assisted synthesis : Reduce reaction time from 48 hours to <6 hours while maintaining yield .

Q. Strategies for mitigating spectral overlap in NMR characterization?

  • Isotopic labeling : Use deuterated analogs to simplify proton assignments.
  • Paramagnetic relaxation agents : Add Cr(acac)3 to resolve overlapping peaks in crowded regions (e.g., aromatic protons) .

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